4-Hydroxy Diclofenac Acyl Glucuronide

Drug Metabolism CYP2C8 CYP2C9

This metabolite is uniquely formed via CYP2C8 oxidation of diclofenac acyl glucuronide, making it an indispensable standard for distinguishing CYP2C8 activity from CYP2C9. Generic substitution is impossible—using the parent drug or 4′-hydroxy diclofenac as a proxy leads to ~25% overprediction of hepatic clearance. Quantify this critical pathway to improve in vitro–in vivo correlation and identify at-risk populations for diclofenac-induced hepatotoxicity. Ideal for CYP2C8 phenotyping, drug–drug interaction screening, and metabolic flux studies.

Molecular Formula C₂₀H₁₉Cl₂NO₉
Molecular Weight 488.27
Cat. No. B1159973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Diclofenac Acyl Glucuronide
Molecular FormulaC₂₀H₁₉Cl₂NO₉
Molecular Weight488.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy Diclofenac Acyl Glucuronide: A Dual-Pathway Metabolite Essential for Accurate Diclofenac Clearance Studies and Toxicity Risk Assessment


4-Hydroxy Diclofenac Acyl Glucuronide (4-OH-DCF-AG) is a phase II conjugate metabolite of the widely prescribed NSAID diclofenac. It is uniquely formed via two distinct enzymatic routes: direct glucuronidation of 4′-hydroxy diclofenac and, more significantly, CYP2C8-catalyzed oxidative metabolism of diclofenac acyl glucuronide (DIC-AG) [1]. This compound serves as a critical analytical reference standard for quantifying the downstream product of a metabolic pathway that accounts for a substantial fraction of diclofenac's hepatic clearance in humans .

Why 4-Hydroxy Diclofenac Acyl Glucuronide Cannot Be Replaced by Diclofenac or Its Primary Metabolites in Specialized Research


Generic substitution is impossible because 4-Hydroxy Diclofenac Acyl Glucuronide is the product of a specific, sequential metabolic pathway that is distinct from the primary routes of diclofenac elimination. Unlike the abundant 4′-hydroxy diclofenac (formed via CYP2C9), this metabolite's formation is catalyzed by CYP2C8, an enzyme with different substrate specificity and genetic polymorphism profiles [1]. Studies show the acyl glucuronidation pathway accounts for approximately 75% of diclofenac's estimated hepatic intrinsic clearance in human liver microsomes, yet its downstream conversion to this 4-hydroxy derivative is essential for reconciling in vitro predictions with in vivo human excretion data [2]. Using the parent drug or simpler metabolites as a proxy would fail to capture this critical CYP2C8-mediated shunt, leading to significant miscalculations of drug clearance and misidentification of at-risk patient populations for hepatotoxicity [3].

Quantitative Evidence Guide for 4-Hydroxy Diclofenac Acyl Glucuronide: Key Differentiating Data vs. Primary Metabolites


Formation via a Unique CYP2C8-Mediated Shunt, Distinct from Primary CYP2C9 Hydroxylation

The formation of 4-Hydroxy Diclofenac Acyl Glucuronide is catalyzed by CYP2C8, representing a secondary oxidative pathway that acts on diclofenac acyl glucuronide (DIC-AG), not the parent drug. This is a distinct route from the primary, CYP2C9-mediated 4′-hydroxylation of diclofenac. In human liver microsomes, this novel pathway accounted for significant conversion of intrahepatically formed DIC-AG, with the estimated hepatic intrinsic clearance (CLint) of this pathway suggesting a major fraction of DIC-AG is converted to its 4-hydroxy derivative in vivo [1].

Drug Metabolism CYP2C8 CYP2C9 Hepatic Clearance

Impact of CYP2C8*4 Polymorphism on 4-Hydroxy Metabolite Formation

The formation rate of 4-Hydroxy Diclofenac Acyl Glucuronide is directly impacted by genetic polymorphisms in the CYP2C8 gene. The mutant CYP2C8*4 allele exhibits approximately 35% reduced activity in the 4′-hydroxylation of diclofenac acyl glucuronide compared to the wild-type enzyme [1]. This reduced activity is expected to decrease hepatic exposure to this specific metabolite in carriers of the variant, a factor that may alter the risk profile for diclofenac-induced liver injury (DILI) by shifting metabolic flux toward other pathways [1].

Pharmacogenomics CYP2C8 Polymorphism Drug Metabolism

Quantitative Contribution to Hepatic Intrinsic Clearance (CLint) in Humans

Accurate prediction of in vivo diclofenac clearance from human liver microsome (HLM) data requires consideration of both the acyl glucuronide (AG) pathway and its subsequent conversion to 4-Hydroxy Diclofenac Acyl Glucuronide. The AG pathway alone accounts for ~75% of the estimated hepatic CLint of diclofenac in HLMs [1]. However, the downstream oxidative metabolism of DIC-AG to 4-Hydroxy Diclofenac Acyl Glucuronide is essential to reconcile this in vitro finding with the fact that only ~50% of an oral dose is excreted as total 4′-hydroxy diclofenac in humans [1].

Hepatic Clearance In Vitro-In Vivo Extrapolation Drug Metabolism

Analytical Specificity in LC-MS/MS Quantification for Pharmacokinetic Studies

4-Hydroxy Diclofenac Acyl Glucuronide can be differentiated and quantified from other closely related diclofenac metabolites using validated LC-MS/MS methods. The first published assay for the simultaneous determination of diclofenac, 4'-hydroxy-diclofenac, 5-hydroxy-diclofenac, and diclofenac-acyl-glucuronide in mouse plasma demonstrated a lower limit of quantification (LLOQ) of 20 ng/mL for the acyl glucuronide and 10 ng/mL for 4'-hydroxy-diclofenac [1]. The method achieved within-day precisions of ≤10% and between-day precisions of ≤13% for all analytes [1].

LC-MS/MS Bioanalysis Pharmacokinetics Method Validation

Validated Application Scenarios for 4-Hydroxy Diclofenac Acyl Glucuronide in Research and Drug Development


In Vitro to In Vivo Extrapolation (IVIVE) of Hepatic Clearance

This metabolite is an indispensable analytical reference for studies aiming to accurately predict human diclofenac clearance from in vitro data. As demonstrated by Kumar et al. (2002), clearance predictions from human liver microsomes are only accurate when the sequential CYP2C8-mediated oxidation of diclofenac acyl glucuronide to this 4-hydroxy derivative is accounted for [1]. Omitting this pathway leads to a ~25% overprediction of clearance [1].

Pharmacogenomic Studies of Diclofenac-Induced Liver Injury (DILI) Risk

Given that the formation of 4-Hydroxy Diclofenac Acyl Glucuronide is catalyzed by CYP2C8, it is a key analyte in studies investigating genetic predisposition to diclofenac hepatotoxicity. The CYP2C8*4 polymorphism, which reduces its formation by ~35%, has been associated with altered DILI risk [1]. Quantifying this metabolite in vitro or in vivo is essential for elucidating the mechanism by which this polymorphism may shift metabolic flux and affect toxicity [1].

Enzyme Phenotyping and Drug-Drug Interaction (DDI) Assessment

The use of 4-Hydroxy Diclofenac Acyl Glucuronide as an analytical standard allows researchers to distinguish CYP2C8 activity from CYP2C9 activity in complex biological matrices. This is critical for assessing the inhibitory potential of new chemical entities on CYP2C8, as the 4′-hydroxylation of diclofenac acyl glucuronide provides a specific probe reaction for this isoform, separate from the CYP2C9-mediated hydroxylation of the parent drug [1].

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